molecular formula C19H17NO5 B5379598 (4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B5379598
M. Wt: 339.3 g/mol
InChI Key: WTHSDQPIMUAVJH-ICFOKQHNSA-N
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Description

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a dimethoxyphenyl group and a hydroxy(phenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrolidine precursor with a dimethoxyphenyl aldehyde under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the pyrrolidine ring can be reduced to form a saturated pyrrolidine derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated pyrrolidine compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials or catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. It could be investigated for its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure could make it valuable for specific industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives that have similar structural features.

    Dimethoxyphenyl derivatives: Compounds with dimethoxyphenyl groups may share similar chemical properties and reactivity.

    Hydroxy(phenyl)methylidene derivatives: Compounds with hydroxy(phenyl)methylidene groups may exhibit similar biological activity or chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure may confer unique properties that differentiate it from other similar compounds

Properties

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-12-8-9-13(14(10-12)25-2)16-15(18(22)19(23)20-16)17(21)11-6-4-3-5-7-11/h3-10,16,21H,1-2H3,(H,20,23)/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHSDQPIMUAVJH-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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